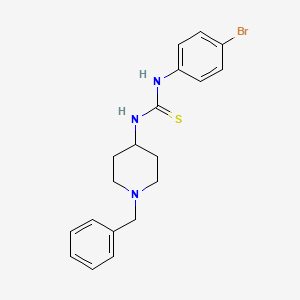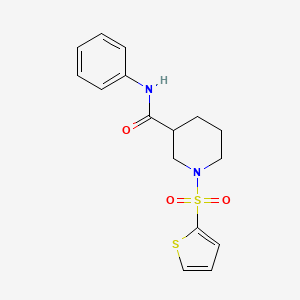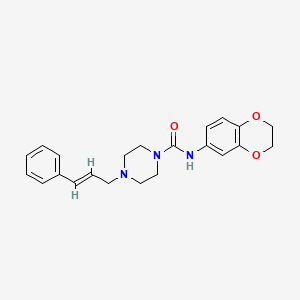
2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinate
Overview
Description
2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinate, also known as BOC-Gly-Gly-Phe-Phenyl, is a peptide that has gained significant attention in scientific research due to its potential applications in drug development.
Mechanism of Action
The mechanism of action of 2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl is not fully understood. However, it is believed to exert its biological effects through interactions with specific receptors or enzymes. For example, 2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl has been shown to bind to the opioid receptor, which is involved in pain modulation. It has also been shown to inhibit the activity of ACE and DPP-IV, as mentioned above.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl has been shown to have a range of biochemical and physiological effects. For example, it has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria. 2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, 2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl has been shown to lower blood pressure in hypertensive rats and improve glucose tolerance in diabetic mice.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl in lab experiments is its stability. Peptides are often prone to degradation by proteases, but 2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl has been shown to be resistant to enzymatic degradation. Another advantage is its versatility. 2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl can be modified at various positions to alter its biological activity. However, a limitation of using 2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl in lab experiments is its cost. Peptide synthesis can be expensive, and 2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl is no exception.
Future Directions
There are several future directions for research on 2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl. One direction is the development of 2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl analogs with improved biological activity or pharmacokinetic properties. Another direction is the investigation of 2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl as a potential treatment for various diseases, such as cancer, diabetes, and hypertension. Additionally, the mechanism of action of 2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl could be further elucidated to improve our understanding of its biological effects.
Scientific Research Applications
2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl has been extensively studied for its potential applications in drug development. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. 2-(4-biphenylyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinatePhe-Phenyl has also been investigated for its ability to inhibit enzymes such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV), which are targets for the treatment of hypertension and type 2 diabetes, respectively.
properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-18-7-9-22(10-8-18)26(32)28-15-24(30)27-16-25(31)33-17-23(29)21-13-11-20(12-14-21)19-5-3-2-4-6-19/h2-14H,15-17H2,1H3,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJRVPJNVLHLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-4-({[(2-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4703320.png)
![6-{[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4703322.png)

![N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide](/img/structure/B4703337.png)

![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4703363.png)
![2-(2-chlorophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4703369.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4703373.png)
![N-(5-bromo-2-pyridinyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4703381.png)
![2-{1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4703385.png)
![N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4703386.png)

![N-[4-iodo-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B4703415.png)